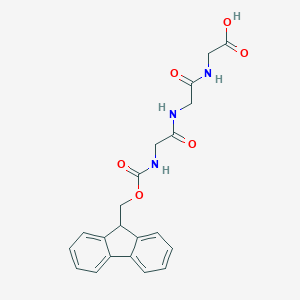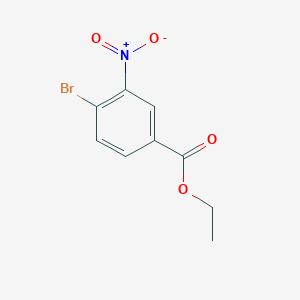![molecular formula C7H7N3O2 B060455 4-Methoxy-3-methylisoxazolo[5,4-d]pyrimidine CAS No. 175348-25-1](/img/structure/B60455.png)
4-Methoxy-3-methylisoxazolo[5,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-3-methylisoxazolo[5,4-d]pyrimidine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound has been found to exhibit a wide range of biological activities, including antiviral, antibacterial, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-3-methylisoxazolo[5,4-d]pyrimidine is not fully understood. However, it has been proposed that it exerts its antiviral activity by inhibiting the viral DNA polymerase, while its antibacterial activity is attributed to its ability to inhibit bacterial cell wall synthesis. Its anticancer properties are thought to be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-Methoxy-3-methylisoxazolo[5,4-d]pyrimidine can affect various biochemical and physiological processes in the body. It has been found to inhibit the activity of enzymes such as reverse transcriptase and topoisomerase, which are involved in viral replication and cancer cell growth, respectively. It has also been shown to modulate the immune system by increasing the production of cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Methoxy-3-methylisoxazolo[5,4-d]pyrimidine in lab experiments is its broad-spectrum activity against viruses and bacteria. This makes it a valuable tool for studying the mechanisms of viral and bacterial infections. However, its use in lab experiments is limited by its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 4-Methoxy-3-methylisoxazolo[5,4-d]pyrimidine. One area of interest is its potential use as a therapeutic agent for viral and bacterial infections. Another area of research is its potential as an anticancer agent. Additionally, further studies are needed to understand the mechanism of action of this compound and to develop more efficient synthesis methods.
Métodos De Síntesis
The synthesis of 4-Methoxy-3-methylisoxazolo[5,4-d]pyrimidine can be achieved through a multistep process that involves the reaction of 3-methyl-4-nitroisoxazole with ethyl acetoacetate, followed by the reduction of the nitro group to an amino group, and then cyclization with guanidine carbonate. The final product is obtained after purification through recrystallization.
Aplicaciones Científicas De Investigación
4-Methoxy-3-methylisoxazolo[5,4-d]pyrimidine has been extensively studied for its potential therapeutic applications. It has been found to exhibit antiviral activity against a wide range of viruses, including herpes simplex virus, human immunodeficiency virus, and influenza virus. It has also been shown to possess antibacterial activity against gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Furthermore, it has been found to exhibit anticancer properties by inducing apoptosis in cancer cells.
Propiedades
IUPAC Name |
4-methoxy-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c1-4-5-6(11-2)8-3-9-7(5)12-10-4/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWMEONAWWFBNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=NC=N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-methylisoxazolo[5,4-d]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

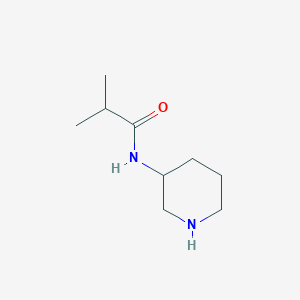
![4-Amino-5-fluoro-1-[2-[2-(hydroxymethyl)-4-oxo-thiazolidin-3-yl]ethyl]pyrimidin-2-one](/img/structure/B60378.png)


![3-methyl-6,7-dihydroisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B60384.png)
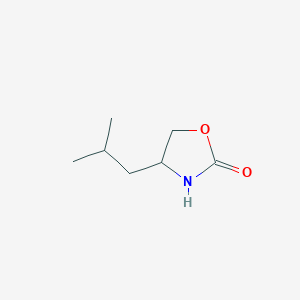
![Furo[2,3-d]pyrimidin-4-amine](/img/structure/B60386.png)

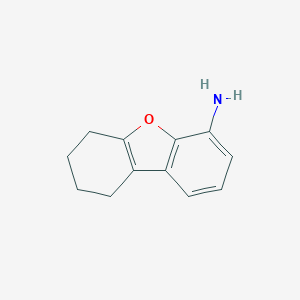
![(E)-But-2-enedioic acid;2-[(E)-(2,5-dimethyl-4,4-dioxopyrazolo[3,4-c][2,1]benzothiazepin-10-ylidene)amino]oxy-N,N-dimethylethanamine](/img/structure/B60392.png)
